molecular formula C9H12ClF2N B1484892 2-Fluoro-3-(3-fluorophenyl)propan-1-amine hydrochloride CAS No. 2098120-57-9

2-Fluoro-3-(3-fluorophenyl)propan-1-amine hydrochloride

Cat. No. B1484892
CAS RN: 2098120-57-9
M. Wt: 207.65 g/mol
InChI Key: DEYNBFYNLIOZKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-(3-fluorophenyl)propan-1-amine hydrochloride is an organic compound with the molecular formula C9H12ClFN2. It is a white crystalline solid that is soluble in water and has a melting point of 111-114°C. It is used in a variety of scientific research applications and is known to have biochemical and physiological effects.

Scientific Research Applications

Synthetic Chemistry Applications

  • Synthetic Pathways and Derivatives : Research has focused on synthesizing fluorine-substituted compounds due to their relevance in medicinal chemistry and material science. For example, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride showcases the creation of fluorinated derivatives through amination and cyclization reactions, indicating the versatility of fluorinated compounds in synthetic chemistry (Tan Bin, 2010).

  • Pharmacological Potential : Certain fluorinated compounds have been explored for their potential pharmacological applications, such as in the synthesis of antidepressants and antibacterial agents. The synthesis and testing of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride for antidepressant activities demonstrate the ongoing interest in fluorinated compounds for drug development (Tao Yuan, 2012).

  • Material Science : Fluorinated polyimides, derived from fluorine-containing aromatic diamines, have been synthesized for their excellent thermal stability, low moisture absorption, and high hygrothermal stability, indicating the utility of fluorinated compounds in high-performance materials (K. Xie et al., 2001).

Pharmacological Research

  • Antimicrobial and Antioxidant Activities : Research into the antimicrobial and antioxidant properties of fluorine-substituted compounds continues to be a significant area. For example, studies on the synthesis and biological activity of hydrochlorides of α-amino-α-H(phenyl)-(3-fluoro-4-methoxy)acetophenones reveal their potential for developing new antimicrobial and antioxidant therapies (G. Gevorgyan et al., 1989).

properties

IUPAC Name

2-fluoro-3-(3-fluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c10-8-3-1-2-7(4-8)5-9(11)6-12;/h1-4,9H,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYNBFYNLIOZKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(3-fluorophenyl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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